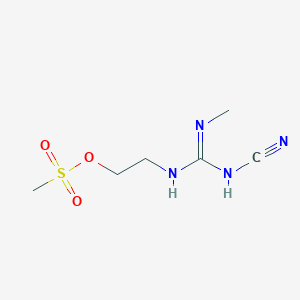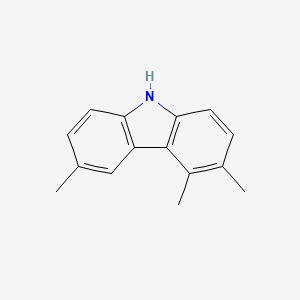
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of methoxy groups to the aromatic ring.
Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives.
Quinazolinone Formation: Cyclization reactions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studies on its potential as an enzyme inhibitor.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Diagnostic Tools: Potential use in diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methylphenyl)methyl)-: Lacks the quinazolinone ring.
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-: Without the hemihydrate form.
Uniqueness
The presence of the quinazolinone ring and the hemihydrate form distinguishes Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate from other similar compounds
Eigenschaften
CAS-Nummer |
74101-74-9 |
|---|---|
Molekularformel |
C29H31N3O4 |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[[4-methyl-3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C29H31N3O4/c1-19-10-11-23(16-26(19)32-20(2)30-25-9-7-6-8-24(25)29(32)34)18-31(21(3)33)15-14-22-12-13-27(35-4)28(17-22)36-5/h6-13,16-17H,14-15,18H2,1-5H3 |
InChI-Schlüssel |
HHUYYXXBPZAWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C)N3C(=NC4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


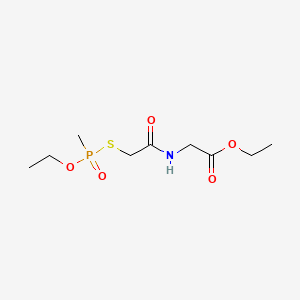
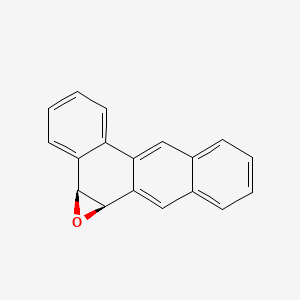
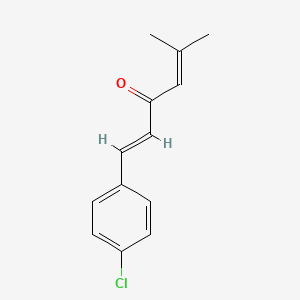
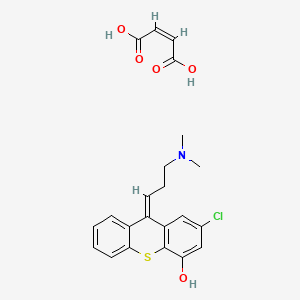
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
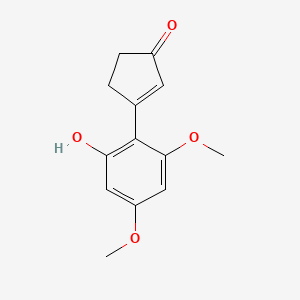

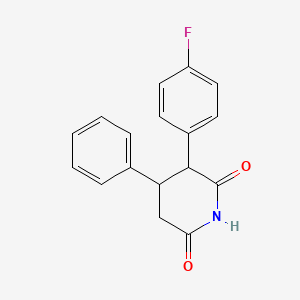
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
